Structural Pharmacophore Alignment: Retention of the N-Benzylamide MES Anticonvulsant Motif vs. Non-Benzylated Glycinamides
N-Benzyl-2-(methylamino)acetamide retains the N-benzylamide terminus that is critical for anticonvulsant activity in the maximal electroshock seizure (MES) model. The PAAD class, defined by this N-benzylamide motif, demonstrated C(2)-hydrocarbon N′-benzyl 2-amino acetamides with MES ED₅₀ values of 13–21 mg/kg (mice, i.p.), exceeding phenobarbital (ED₅₀ = 22 mg/kg) [1]. In contrast, glycine or unsubstituted glycinamide lacks this benzylamide motif and shows no MES protection, while N-acetyl,N′-benzylglycinamide restores activity, underscoring the essential role of the benzylamide group retained by the target compound [2].
| Evidence Dimension | Anticonvulsant activity in MES model (mice, i.p.) |
|---|---|
| Target Compound Data | Retains N-benzylamide pharmacophore; class-level MES ED₅₀ = 13–21 mg/kg for C(2)-hydrocarbon PAADs. |
| Comparator Or Baseline | Phenobarbital MES ED₅₀ = 22 mg/kg; Glycinamide (no benzyl group) shows no MES protection. |
| Quantified Difference | Class-level PAAD potency exceeds phenobarbital by ~1.0–1.7 fold; glycinamide is inactive. |
| Conditions | Maximal electroshock seizure (MES) test in mice, intraperitoneal administration. |
Why This Matters
The N-benzylamide group is a validated pharmacophore for MES anticonvulsant activity; compounds lacking it are inactive, making this structural feature a critical selection criterion for anticonvulsant screening libraries.
- [1] King, A. M.; Salomé, C.; Salomé-Grosjean, E.; De Ryck, M.; Kaminski, R.; Valade, A.; Stables, J. P.; Kohn, H. Primary Amino Acid Derivatives: Substitution of the 4′-N′-Benzylamide Site. J. Med. Chem. 2011, 54 (19), 6417–6431. View Source
- [2] Kohn, H.; Sawhney, K. N.; LeGall, P.; Robertson, D. W.; Leander, J. D. Preparation and Anticonvulsant Activity of a Series of Functionalized α-Heteroatom-Substituted Amino Acids. J. Med. Chem. 1991, 34 (8), 2444–2452. PMID: 1875341. View Source
